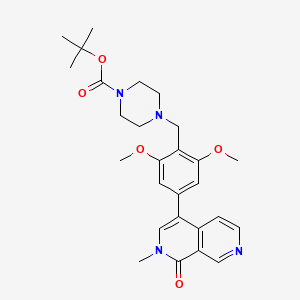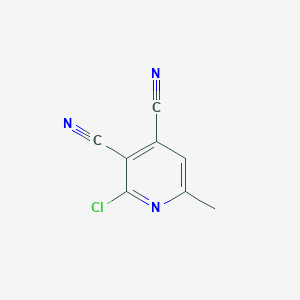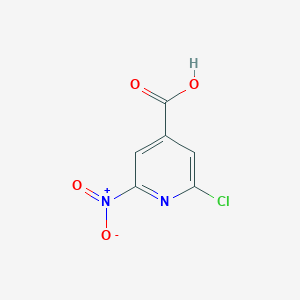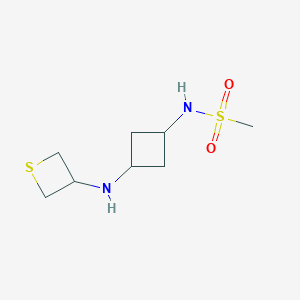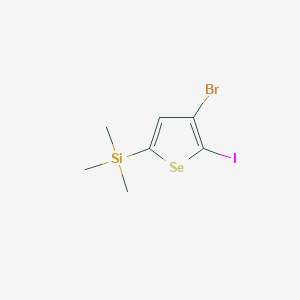
1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-bromoacetylthiazole under basic conditions to form the desired product . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparación Con Compuestos Similares
- 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness: 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-5(11)9-8(7-3-4-7)10-6(2)12-9/h7H,3-4H2,1-2H3 |
Clave InChI |
KDIRVVSGJNHUDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C(=O)C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


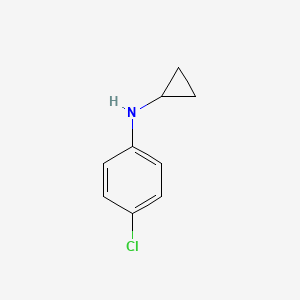
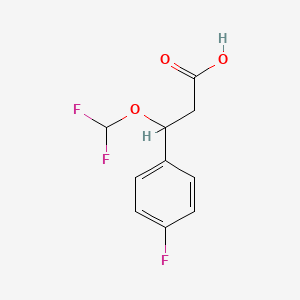



![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)

